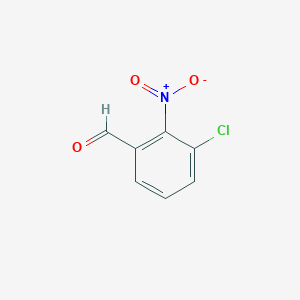

3-Chloro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 3-Chloro-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHILFGJMAXBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482320 | |

| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22233-52-9 | |

| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 3-Chloro-2-nitrobenzaldehyde

An In-depth Technical Guide to 3-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-2-nitrobenzaldehyde. It includes detailed experimental protocols, reactivity analysis, and safety information relevant to its application in research and development, particularly as an intermediate in pharmaceutical synthesis.

General and Physical Properties

3-Chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde containing both a chloro and a nitro functional group. These electron-withdrawing groups significantly influence the reactivity of the aromatic ring and the aldehyde moiety. Its general and physical properties are summarized in the tables below.

Table 1: General Properties of 3-Chloro-2-nitrobenzaldehyde

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-chloro-2-nitrobenzaldehyde | [1] |

| CAS Number | 22233-52-9 | [1][2][3] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3] |

| Molecular Weight | 185.56 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)--INVALID-LINK--[O-])C=O | [1] |

| InChI Key | WKHILFGJMAXBNZ-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties of 3-Chloro-2-nitrobenzaldehyde

| Property | Value | Reference |

|---|---|---|

| Physical Form | Solid, white crystalline solid | [2] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | 313.6 ± 27.0 °C (Predicted) | |

| Density | 1.485 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥97% | [3] |

| Storage | Store at 4°C under an inert atmosphere (Nitrogen or Argon) |[3] |

Spectroscopic Data Analysis

While specific, experimentally verified spectra are not widely published, the structure of 3-Chloro-2-nitrobenzaldehyde allows for a detailed prediction of its spectroscopic characteristics based on known data for similar functional groups and isomers. The compound has been characterized by NMR, confirming its structure in synthesized batches.[2]

Table 3: Predicted Spectroscopic Data for 3-Chloro-2-nitrobenzaldehyde

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region of δ 9.9-10.5 ppm. - Aromatic Protons (Ar-H): Three protons on the aromatic ring are expected between δ 7.5-8.5 ppm, showing complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the δ 185-195 ppm range. - Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 120-155 ppm range. The carbons directly attached to the electron-withdrawing Cl and NO₂ groups (C-Cl and C-NO₂) would be significantly shifted. |

| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): Strong absorption expected around 1700-1715 cm⁻¹ (conjugated aldehyde).[4] - N-O Stretch (Nitro): Two strong bands are expected for the asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹.[5] - C-H Stretch (Aldehyde): A characteristic medium peak is expected around 2720-2820 cm⁻¹.[4] - C-Cl Stretch: Expected in the fingerprint region, typically 600-800 cm⁻¹. - C=C Stretch (Aromatic): Multiple bands expected in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion [M]⁺: Expected at m/z ≈ 185 (for ³⁵Cl) and a smaller M+2 peak at m/z ≈ 187 (for ³⁷Cl isotope) in an approximate 3:1 ratio. The exact mass is 184.988 Da.[1] - Key Fragments: Predicted fragmentation includes loss of the nitro group ([M-NO₂]⁺ at m/z 139), loss of a hydrogen radical ([M-H]⁺ at m/z 184), and loss of CO from the benzoyl cation fragment ([M-H-CO]⁺). |

Chemical Reactivity and Applications

3-Chloro-2-nitrobenzaldehyde is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical and agrochemical industries.[2][6] Its reactivity is dominated by its three functional groups: the aldehyde, the nitro group, and the chloro-substituted aromatic ring.

-

Aldehyde Group: Susceptible to nucleophilic attack, it readily undergoes reactions like oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases (imines).

-

Nitro Group: Can be selectively reduced to an amine (-NH₂), which is a common strategy in the synthesis of heterocyclic compounds like quinolines or benzimidazoles.

-

Aromatic Ring: The presence of two strong electron-withdrawing groups (NO₂ and CHO) deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), potentially allowing for the displacement of the chlorine atom by strong nucleophiles.

Its role as a building block is critical in constructing more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Experimental Protocols

A reliable method for the synthesis of 3-Chloro-2-nitrobenzaldehyde involves the selective reduction of the corresponding methyl ester.[2]

Protocol: Synthesis via DIBAL-H Reduction of Methyl 3-chloro-2-nitrobenzoate (B13357121) [2]

-

Materials and Equipment:

-

Methyl 3-chloro-2-nitrobenzoate (1.0 eq)

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M in dichloromethane (B109758) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous Sodium Potassium Tartrate (10% w/v)

-

Saturated Aqueous Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Ethyl acetate, Hexane

-

Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen line, low-temperature bath (acetone/dry ice).

-

-

Procedure:

-

Dissolve methyl 3-chloro-2-nitrobenzoate (e.g., 2.91 g, 13.5 mmol) in anhydrous dichloromethane (134 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.0 M in DCM, 16.0 mL, 16.0 mmol) dropwise over at least 15 minutes, maintaining the internal temperature at -78 °C.

-

After the addition is complete, continue stirring at -78 °C for an additional 10 minutes.

-

Quench the reaction by the slow addition of methanol (1.0 mL).

-

Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.

-

Add 10% aqueous sodium potassium tartrate solution (190 mL) and stir the resulting mixture vigorously for at least 4 hours until two clear layers form.

-

Transfer the mixture to a separatory funnel, dilute with additional dichloromethane (50 mL), and separate the layers.

-

Wash the organic layer sequentially with water (3 x 100 mL) and saturated aqueous sodium bicarbonate (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture (e.g., 1:3 ratio) to yield 3-chloro-2-nitrobenzaldehyde as a white crystalline solid (Typical yield: 94%).

-

Safety and Handling

3-Chloro-2-nitrobenzaldehyde is classified as hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference |

|---|

|

| GHS07 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |[1][7] |

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

References

- 1. 3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-2-NITROBENZALDEHYDE | 22233-52-9 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. 3-Chloro-2-nitrobenzaldehyde | 22233-52-9 [sigmaaldrich.com]

3-Chloro-2-nitrobenzaldehyde molecular weight and formula

An In-depth Technical Guide on 3-Chloro-2-nitrobenzaldehyde

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of 3-Chloro-2-nitrobenzaldehyde, focusing on its molecular formula and molecular weight.

Physicochemical Data Summary

The essential molecular details of 3-Chloro-2-nitrobenzaldehyde are presented below. This information is critical for stoichiometric calculations, analytical characterization, and integration into computational models for drug design and discovery.

| Parameter | Value |

| Molecular Formula | C7H4ClNO3[1][2][3][4] |

| Molecular Weight | 185.56 g/mol [1][2][3][4] |

Logical Relationship of Molecular Properties

The relationship between the common name of a compound and its fundamental molecular properties, the formula and weight, is a foundational concept in chemistry. The following diagram illustrates this hierarchical connection for 3-Chloro-2-nitrobenzaldehyde.

References

Synthesis of 3-Chloro-2-nitrobenzaldehyde from methyl 2-nitro-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-2-nitrobenzaldehyde from methyl 2-nitro-3-chlorobenzoate. This key transformation is a crucial step in the preparation of various pharmaceutical intermediates. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and visualizes the experimental workflow for enhanced clarity.

Introduction

3-Chloro-2-nitrobenzaldehyde is a substituted benzaldehyde (B42025) derivative that serves as a valuable intermediate in the synthesis of a range of biologically active molecules and small molecule inhibitors.[1] Its preparation from methyl 2-nitro-3-chlorobenzoate involves the selective reduction of the ester functionality to an aldehyde. This guide focuses on a high-yield and well-documented synthetic route utilizing Diisobutylaluminum hydride (DIBAL-H) as the reducing agent.

Reaction Scheme

The synthesis proceeds via the reduction of the methyl ester group of methyl 2-nitro-3-chlorobenzoate to an aldehyde, yielding 3-Chloro-2-nitrobenzaldehyde.

Reaction: Methyl 2-nitro-3-chlorobenzoate → 3-Chloro-2-nitrobenzaldehyde

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 3-Chloro-2-nitrobenzaldehyde.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-nitro-3-chlorobenzoate | [1][2] |

| Reagent | Diisobutylaluminum hydride (DIBAL-H) | [1][2] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [1][2] |

| Reaction Temperature | -78°C | [1][2] |

| Yield | 94% | [1][2] |

| Product Purity Confirmation | ¹H NMR (400 MHz, CDCl₃), ¹³C NMR (100 MHz, CDCl₃) | [1][2] |

| Product Appearance | White crystalline solid | [1][2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-Chloro-2-nitrobenzaldehyde from methyl 2-nitro-3-chlorobenzoate.

Materials:

-

Methyl 2-nitro-3-chlorobenzoate (2.91 g, 13.5 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (134 mL)

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M in dichloromethane (16.0 mL, 16.0 mmol)

-

Methanol (B129727) (MeOH) (1.0 mL)

-

Aqueous sodium potassium tartrate (10% w/v) (190 mL)

-

Water (deionized)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-nitro-3-chlorobenzoate (2.91 g, 13.5 mmol) in anhydrous dichloromethane (134 mL).

-

Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Slowly add diisobutylaluminum hydride (DIBAL-H, 16.0 mL, 16.0 mmol, 1.0 M in dichloromethane) to the reaction mixture over a period of at least 15 minutes.[1][2]

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture at -78°C for an additional 10 minutes.[1][2]

-

Quenching: Quench the reaction by the slow addition of methanol (1.0 mL).

-

Warming: Allow the reaction mixture to slowly warm to room temperature.[1][2]

-

Workup:

-

Add aqueous sodium potassium tartrate (190 mL, 10% w/v) to the mixture and stir vigorously for 4 hours.[1][2]

-

Dilute the mixture with dichloromethane (50 mL).[2]

-

Transfer the mixture to a separatory funnel and wash sequentially with water (3 x 100 mL) and saturated aqueous sodium bicarbonate (100 mL).[1][2]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture (1:3) to afford 3-chloro-2-nitrobenzaldehyde (2.32 g, 12.7 mmol, 94% yield) as a white crystalline solid.[1][2]

-

Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.[1][2]

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow.

Caption: Reaction scheme for the synthesis.

Caption: Experimental workflow diagram.

References

An In-depth Technical Guide to 3-Chloro-2-nitrobenzaldehyde for Researchers and Drug Development Professionals

An authoritative guide on the synthesis, properties, and applications of 3-Chloro-2-nitrobenzaldehyde, a key intermediate in the development of novel therapeutics, particularly as a precursor to inhibitors of the ERK-MAP kinase signaling pathway.

Introduction

3-Chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a chloro and a nitro group ortho to the aldehyde, imparts distinct reactivity, making it a valuable precursor for a variety of heterocyclic and polyfunctionalized molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, spectroscopic data for characterization, and its application in medicinal chemistry, with a focus on its emerging role in the synthesis of targeted therapies for cancer and other proliferative diseases. The IUPAC name for this compound is 3-Chloro-2-nitrobenzaldehyde.[1][2][3]

Physicochemical and Spectroscopic Data

Accurate characterization of 3-Chloro-2-nitrobenzaldehyde is fundamental for its use in research and development. The following tables summarize its key physicochemical properties and spectroscopic data.

Table 1: Physicochemical Properties of 3-Chloro-2-nitrobenzaldehyde

| Property | Value | Reference |

| IUPAC Name | 3-chloro-2-nitrobenzaldehyde | [1][2][3] |

| CAS Number | 22233-52-9 | [1] |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.56 g/mol | [1] |

| Physical State | Solid | [3] |

| Purity | ≥97% | [1] |

Table 2: Spectroscopic Data for 3-Chloro-2-nitrobenzaldehyde

While specific spectra for 3-Chloro-2-nitrobenzaldehyde are available from various suppliers, detailed peak assignments can be inferred from closely related structures and general principles of spectroscopy.[4] For instance, the proton NMR of 3-nitrobenzaldehyde (B41214) shows the aldehyde proton at a characteristic downfield shift of around 10.14 ppm.[5] The aromatic protons exhibit complex splitting patterns between 7.78 and 8.70 ppm.[5] The carbon NMR of 3-nitrobenzaldehyde shows the carbonyl carbon at approximately 189.7 ppm and the carbon attached to the nitro group at around 148.8 ppm.[6] The IR spectrum of 3-nitrobenzaldehyde displays strong absorptions for the carbonyl (C=O) stretch (1665-1760 cm⁻¹), asymmetric and symmetric NO₂ stretches (1475-1550 cm⁻¹ and 1290-1365 cm⁻¹ respectively), and aromatic C-H stretching (3000-3100 cm⁻¹).[6] Mass spectrometry of similar compounds shows a prominent molecular ion peak.[5]

| Spectroscopic Technique | Key Features (Anticipated) |

| ¹H NMR | Aldehyde proton (CHO) singlet (~10 ppm), complex multiplets for aromatic protons (7.5-8.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~190 ppm), aromatic carbons (120-150 ppm) |

| FT-IR (cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹), strong N-O stretches (~1530 and ~1350 cm⁻¹), C-Cl stretch (~750 cm⁻¹) |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to [C₇H₄ClNO₃]⁺ |

Synthesis of 3-Chloro-2-nitrobenzaldehyde

A reliable and high-yielding synthesis of 3-Chloro-2-nitrobenzaldehyde is crucial for its application in further chemical transformations. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from Methyl 3-chloro-2-nitrobenzoate (B13357121)

This procedure involves the reduction of the corresponding benzoate (B1203000) ester using a hydride reagent.

Workflow for the Synthesis of 3-Chloro-2-nitrobenzaldehyde

Materials:

-

Methyl 3-chloro-2-nitrobenzoate

-

Dichloromethane (DCM), anhydrous

-

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in dichloromethane

-

Methanol

-

Aqueous sodium potassium tartrate (10% w/v)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Procedure:

-

A solution of methyl 3-chloro-2-nitrobenzoate (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C in a dry ice/acetone bath.[7]

-

A solution of DIBAL-H in dichloromethane (1.2 eq) is added dropwise to the stirred solution over a period of at least 15 minutes, maintaining the temperature at -78 °C.[7]

-

After the addition is complete, the reaction mixture is stirred for an additional 10 minutes at -78 °C.[7]

-

The reaction is quenched by the slow addition of methanol.[7]

-

The cooling bath is removed, and the mixture is allowed to warm to room temperature.[7]

-

Aqueous sodium potassium tartrate solution is added, and the mixture is stirred vigorously for 4 hours.[7]

-

The mixture is diluted with dichloromethane and transferred to a separatory funnel. The organic layer is washed sequentially with water and saturated aqueous sodium bicarbonate.[7]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[7]

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 3-Chloro-2-nitrobenzaldehyde as a white crystalline solid. A typical yield for this reaction is around 94%.[7]

Applications in Drug Discovery and Development

3-Chloro-2-nitrobenzaldehyde is a versatile intermediate in the synthesis of various pharmaceuticals.[8] Its derivatives have shown potential as small molecule active inhibitors.[7] Of particular interest is its use as a precursor for compounds targeting the ERK-MAP kinase signaling pathway.

Precursor to ERK-MAP Kinase Inhibitors

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it an important target for drug development.[9] Thioflavone derivatives, which can be synthesized from nitrobenzaldehydes, have been identified as specific inhibitors of the ERK-MAP kinase signaling pathway.[8]

The ERK-MAP Kinase Signaling Pathway

Experimental Protocol: Synthesis of a Thioflavone Precursor

The following is a representative protocol for the condensation reaction of a nitrobenzaldehyde, a key step in the synthesis of thioflavone-based ERK-MAP kinase inhibitors.

Materials:

-

3-Chloro-2-nitrobenzaldehyde

-

α-[o-(p-methoxybenzylthio)benzoyl] sulfoxide (B87167) (or similar active methylene (B1212753) compound)

-

Formic acid

Procedure:

-

A solution of 3-Chloro-2-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.0 eq) is prepared in a suitable solvent.

-

The mixture is stirred, and a condensing agent is added.

-

The reaction is monitored by thin-layer chromatography until completion.

-

The intermediate α-sulfinyl enone is isolated.

-

Treatment of the intermediate with formic acid induces cyclization and debenzylation to yield the thioflavone core structure.

Safety and Handling

3-Chloro-2-nitrobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Handling:

-

Work in a well-ventilated area.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools to prevent fire from electrostatic discharge.

Conclusion

3-Chloro-2-nitrobenzaldehyde is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies. Its role as a precursor to inhibitors of the ERK-MAP kinase signaling pathway highlights its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 12248972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2-nitrobenzaldehyde | 22233-52-9 [sigmaaldrich.com]

- 4. 3-CHLORO-2-NITROBENZALDEHYDE(22233-52-9) 1H NMR [m.chemicalbook.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Guide to the Spectral Analysis of 3-Chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Spectral Features

3-Chloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring an aldehyde group, a nitro group, and a chlorine atom on the benzene (B151609) ring, dictates its characteristic spectral signature. The electron-withdrawing nature of the nitro and aldehyde groups, along with the halogen substituent, influences the electronic environment of the aromatic protons and carbons, which is reflected in the NMR spectra. Similarly, the functional groups give rise to distinct vibrational modes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for 3-chloro-2-nitrobenzaldehyde in a standard deuterated solvent like CDCl₃, with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-2-nitrobenzaldehyde

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet (s) | 1H | Aldehyde proton (CHO) |

| ~7.8 - 8.2 | Doublet of doublets (dd) or Triplet (t) | 1H | Aromatic Proton (H-5) |

| ~7.6 - 8.0 | Doublet of doublets (dd) | 1H | Aromatic Proton (H-4) |

| ~7.5 - 7.9 | Doublet of doublets (dd) | 1H | Aromatic Proton (H-6) |

Note: The precise chemical shifts and coupling constants for the aromatic protons require experimental determination.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-2-nitrobenzaldehyde

| Chemical Shift (δ) (ppm) | Assignment |

| ~185 - 195 | Aldehyde Carbon (C=O) |

| ~148 - 152 | Aromatic Carbon (C-NO₂) |

| ~135 - 140 | Aromatic Carbon (C-Cl) |

| ~130 - 135 | Aromatic Carbon (C-CHO) |

| ~125 - 135 | Aromatic Carbons (CH) |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for 3-Chloro-2-nitrobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium-Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 - 1685 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1550 - 1500 | Strong | Asymmetric NO₂ Stretch |

| ~1370 - 1330 | Strong | Symmetric NO₂ Stretch |

| ~800 - 700 | Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Protocol for NMR Spectroscopy

-

Sample Preparation : Accurately weigh 15-25 mg of 3-chloro-2-nitrobenzaldehyde. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing.

-

Transfer : Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

-

Instrumentation : The structure of the product can be confirmed by ¹H NMR (400 MHz, CDCl3) and ¹³C NMR (100 MHz, CDCl3).[1]

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 12 ppm.

-

Use a relaxation delay of at least 2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (5-10 seconds) to ensure proper relaxation of quaternary carbons.

-

A higher number of scans will be necessary (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation : Ensure the Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is properly calibrated.

-

Background Scan : Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to subtract atmospheric and instrumental interferences.

-

Sample Application : Place a small amount of solid 3-chloro-2-nitrobenzaldehyde onto the center of the ATR crystal.

-

Spectrum Acquisition : Lower the ATR press arm to ensure firm contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum should be analyzed to identify the key absorption bands corresponding to the functional groups of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 3-chloro-2-nitrobenzaldehyde.

References

Navigating the Solubility Landscape of 3-Chloro-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, quantitative data on the solubility of a compound is critical for process development and scale-up. As a surrogate for 3-Chloro-2-nitrobenzaldehyde, the following table summarizes the solubility of 3-nitrobenzaldehyde (B41214) in a range of common organic solvents at various temperatures. This data serves as a valuable starting point for solvent selection and for predicting the general solubility trends of structurally similar molecules.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 0 | 17.5 |

| 10 | 25.8 | |

| 20 | 38.1 | |

| 30 | 56.2 | |

| Ethanol | 0 | 12.1 |

| 10 | 18.5 | |

| 20 | 28.3 | |

| 30 | 43.4 | |

| Acetone | 0 | 99.1 |

| 10 | 149.0 | |

| 20 | 231.8 | |

| 30 | 401.9 | |

| Ethyl Acetate | 0 | 47.5 |

| 10 | 55.9 | |

| 20 | 77.5 | |

| 30 | 110.0 | |

| Toluene | 0 | 8.9 |

| 10 | 13.5 | |

| 20 | 20.8 | |

| 30 | 32.1 | |

| Acetonitrile | 0 | 58.2 |

| 10 | 81.5 | |

| 20 | 115.3 | |

| 30 | 165.4 | |

| n-Propanol | 0 | 10.2 |

| 10 | 15.3 | |

| 20 | 23.1 | |

| 30 | 35.2 | |

| Isopropanol | 0 | 8.7 |

| 10 | 13.1 | |

| 20 | 20.0 | |

| 30 | 30.8 | |

| n-Butanol | 0 | 8.1 |

| 10 | 12.2 | |

| 20 | 18.6 | |

| 30 | 28.7 |

Note: The data presented in this table is for 3-nitrobenzaldehyde and should be used as an estimation for the solubility of 3-Chloro-2-nitrobenzaldehyde. Experimental verification for the target compound is highly recommended.

Experimental Protocols for Solubility Determination

The following methodologies provide a framework for the experimental determination of the solubility of 3-Chloro-2-nitrobenzaldehyde in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This gravimetric method involves equilibrating a supersaturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials:

-

3-Chloro-2-nitrobenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 3-Chloro-2-nitrobenzaldehyde to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to facilitate dissolution.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette (to the same temperature as the experiment to prevent precipitation or further dissolution). Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Determine the mass of the filtered saturated solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100g of solvent) = (mass of dissolved solid / mass of solvent) x 100

The mass of the solvent is determined by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

Analytical Methods for Concentration Determination

For higher accuracy and for solvents that are difficult to evaporate, the concentration of the solute in the filtered saturated solution can be determined using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and reproducible measurements of the solute concentration.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, a calibration curve can be established to determine the concentration from the absorbance of the saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for experimental solubility determination.

This technical guide provides a comprehensive starting point for researchers and professionals working with 3-Chloro-2-nitrobenzaldehyde. While the provided quantitative data for a related compound offers valuable initial guidance, it is imperative to conduct experimental verification for the specific compound of interest to ensure accuracy in process development and scientific research.

Stability and Storage of 3-Chloro-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Chloro-2-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis and chemical research. Understanding its stability profile is crucial for ensuring material integrity, experimental reproducibility, and safety. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the purity and stability of 3-Chloro-2-nitrobenzaldehyde. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of aromatic nitro compounds.

| Parameter | Recommendation | Rationale & References |

| Storage Temperature | 2-8°C[1] or Ambient | While some suppliers recommend refrigeration (2-8°C)[1], others indicate ambient storage is acceptable. For long-term storage and to minimize potential degradation, refrigeration is the more prudent approach. |

| Atmosphere | Under inert gas (e.g., Nitrogen or Argon)[1] | The presence of an inert atmosphere is recommended to prevent potential oxidative degradation, although nitroaromatic compounds are generally resistant to oxidation. |

| Light | Protect from light | Aromatic aldehydes and nitro compounds can be susceptible to photodegradation. Storage in amber glass vials or in the dark is advised. |

| Moisture | Store in a dry place, in a tightly sealed container | Contact with moisture should be avoided to prevent potential hydrolysis of the aldehyde group, especially under non-neutral pH conditions. |

Potential Degradation Pathways

While specific degradation kinetic studies for 3-Chloro-2-nitrobenzaldehyde are not extensively published, potential degradation pathways can be inferred from the chemical nature of the molecule and studies on related compounds. The primary modes of degradation to consider are thermal, photolytic, and hydrolytic pathways.

Thermal Degradation

Aromatic nitro compounds can be energetic and may decompose exothermically at elevated temperatures. Studies on metal complexes of 3-chloro-2-nitrobenzoates, a derivative, have shown explosive decomposition at temperatures above 250°C. While this provides an indication of the thermal sensitivity of the core structure, the aldehyde itself may have a different decomposition profile. It is crucial to avoid high temperatures during storage and handling.

Photodegradation

Substituted benzaldehydes can undergo photochemical reactions upon exposure to UV light. Potential reactions include oxidation of the aldehyde to a carboxylic acid or polymerization. The presence of the nitro group can also influence the photochemical behavior.

Hydrolytic Degradation

The aldehyde functional group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid or other degradation products. Studies on other substituted aromatic aldehydes have shown that the presence of certain substituents can enhance the cleavage of the formyl group under hydrothermal conditions.

Oxidative Degradation

The electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation[2]. However, the aldehyde group can be susceptible to oxidation, potentially forming 3-Chloro-2-nitrobenzoic acid.

A logical workflow for investigating the stability of 3-Chloro-2-nitrobenzaldehyde is presented below.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies to assess the stability of 3-Chloro-2-nitrobenzaldehyde. These protocols are based on general principles outlined in ICH guidelines for stability testing[3][4].

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate and quantify the intact compound from its potential degradation products. Based on a method for separating nitrobenzaldehyde isomers, the following HPLC conditions can be used as a starting point for method development.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water or a suitable buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 240 nm) |

| Column Temperature | 30-40°C |

| Injection Volume | 10 µL |

This method should be validated to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways[5][6]. A target degradation of 5-20% is generally considered optimal for these studies[3].

1. Sample Preparation: Prepare a stock solution of 3-Chloro-2-nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N HCl.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 N NaOH.

-

Keep at room temperature for 8 hours.

-

Neutralize with an appropriate amount of 0.1 N HCl and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Keep at room temperature for 24 hours.

-

Dilute with the mobile phase.

-

-

Thermal Degradation:

-

Store the solid compound in a hot air oven at 80°C for 48 hours.

-

Dissolve the stressed solid in the mobile phase to the target concentration.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[4].

-

A control sample should be kept in the dark under the same conditions.

-

Prepare solutions of the stressed solid and the stressed solution in the mobile phase.

-

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.

The following diagram illustrates the workflow for a typical forced degradation study.

Summary of Potential Degradation Products and Incompatibilities

Based on the functional groups present and general chemical principles, the following table summarizes potential degradation products and materials to avoid.

| Stress Condition | Potential Degradation Product(s) | Incompatible Materials |

| Thermal | Decomposition to smaller gaseous molecules, potential for polymerization. | Strong oxidizing agents, strong reducing agents, strong bases. |

| Photolytic | 3-Chloro-2-nitrobenzoic acid, polymeric materials. | Photoreactive compounds. |

| Hydrolytic (Acid/Base) | 3-Chloro-2-nitrobenzoic acid (via oxidation of the hydrate), potential for ring-opening under harsh conditions. | Strong acids, strong bases. |

| Oxidative | 3-Chloro-2-nitrobenzoic acid. | Strong oxidizing agents. |

Conclusion

3-Chloro-2-nitrobenzaldehyde is a stable compound when stored under the recommended conditions of refrigeration, under an inert atmosphere, and protected from light and moisture. However, it is susceptible to degradation under thermal, photolytic, and hydrolytic stress. The primary degradation product is likely to be 3-Chloro-2-nitrobenzoic acid, formed through oxidation of the aldehyde group. For researchers and drug development professionals, adherence to proper storage and handling protocols is essential to ensure the quality and integrity of this important chemical intermediate. The provided experimental protocols offer a robust framework for conducting in-depth stability assessments to meet regulatory and research requirements.

References

- 1. chemscene.com [chemscene.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sgs.com [sgs.com]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-nitrobenzaldehyde

This guide provides comprehensive safety and handling information for 3-Chloro-2-nitrobenzaldehyde, intended for researchers, scientists, and professionals in drug development and other scientific fields. The following sections detail the chemical's hazards, exposure controls, and emergency procedures.

Chemical Identification and Properties

3-Chloro-2-nitrobenzaldehyde is a chemical intermediate commonly used in organic synthesis. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 16453-23-9 |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.57 g/mol |

| Appearance | Pale yellow to yellow crystalline powder |

| Melting Point | 65-68 °C |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System) classification.

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation. |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Pictogram:

Signal Word: Warning

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following table outlines the recommended first-aid procedures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

The following diagram illustrates the general first-aid workflow.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

The logical relationship for safe handling is depicted in the diagram below.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are necessary to prevent exposure.

Exposure Limits:

-

No specific occupational exposure limits (OELs) have been established for this substance. It is recommended to handle it under conditions that minimize exposure.

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious clothing, such as gloves, apron, boots, or whole body suit. Recommended glove material: Nitrile rubber. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is recommended. |

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable: Do not use a heavy water stream.

Specific Hazards:

-

Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Fire-Fighting Procedure:

-

Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.

The decision-making process for responding to a fire involving this chemical is outlined below.

Accidental Release Measures

In the event of a spill or release, follow these procedures.

Personal Precautions:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

Methods for Clean-up:

-

Pick up and arrange for disposal without creating dust.

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.

This guide is intended to provide essential safety information and should be supplemented with a full Safety Data Sheet (SDS) and appropriate training before handling this chemical. Always adhere to your institution's safety protocols and regulations.

A Technical Guide to the Discovery and History of Substituted Nitrobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobenzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a vast array of fine chemicals, pharmaceuticals, dyes, and photosensitive materials.[1] Their history is deeply intertwined with the evolution of synthetic organic chemistry in the 19th century, a period of intense exploration into aromatic compounds and their derivatives.[1] This technical guide provides an in-depth exploration of the discovery, historical development of synthetic methodologies, and key applications of these pivotal molecules, with a focus on their mono-, di-, and tri-substituted forms.

The unique chemical reactivity of nitrobenzaldehydes stems from the presence of both an electron-withdrawing nitro group and a reactive aldehyde functionality on the benzene (B151609) ring.[2] This dual reactivity allows for a wide range of chemical transformations, making them indispensable building blocks in the synthesis of complex molecular architectures.[2]

Historical Overview and Discovery

The journey of substituted nitrobenzaldehydes began in the 19th century, a transformative era for organic chemistry. The initial synthesis of the simple aromatic aldehyde, benzaldehyde (B42025), from bitter almonds by French pharmacist Martrès in 1803, and its subsequent chemical synthesis by Friedrich Wöhler and Justus von Liebig in 1832, laid the groundwork for the exploration of its substituted derivatives.[3]

2-Nitrobenzaldehyde (B1664092): A Catalyst for the Synthetic Dye Industry

The synthesis of 2-nitrobenzaldehyde rose to prominence in the late 19th century due to its crucial role in the first successful synthesis of indigo (B80030) dye.[1] In 1882, Adolf von Baeyer and Viggo Drewsen developed the Baeyer–Drewsen indigo synthesis, a landmark achievement that utilized the condensation of 2-nitrobenzaldehyde with acetone (B3395972) in a basic solution.[1] This discovery revolutionized the dye industry, enabling the large-scale industrial production of indigo and reducing reliance on natural sources.[1]

3-Nitrobenzaldehyde (B41214): A Legacy in Medicinal Chemistry

The synthesis of 3-nitrobenzaldehyde was first accomplished in the 19th century through the direct nitration of benzaldehyde using a mixture of concentrated nitric and sulfuric acids.[1] This method remains a primary route for its production today.[1] The meta-isomer has proven to be a vital building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various drugs.[1][2][4]

4-Nitrobenzaldehyde (B150856): A Versatile Synthetic Precursor

The para-isomer, 4-nitrobenzaldehyde, was also first synthesized in the late 19th century.[1] A common and effective early method for its preparation was the controlled oxidation of 4-nitrotoluene (B166481).[1][5] 4-Nitrobenzaldehyde is widely utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals due to the reactivity of both the aldehyde and nitro groups, which allows for its incorporation into more complex molecules.[1][6]

Synthesis of Monosubstituted Nitrobenzaldehydes

The synthesis of the three isomers of nitrobenzaldehyde requires distinct strategies due to the directing effects of the aldehyde group on the aromatic ring.

2-Nitrobenzaldehyde

Direct nitration of benzaldehyde is an inefficient method for producing the ortho-isomer, as the aldehyde group primarily directs the incoming nitro group to the meta position.[1][7] Consequently, indirect synthetic routes have been developed.

A significant historical and preparative route involves the oxidation of 2-nitrotoluene (B74249).[7][8] One notable method, suggested by Arthur Lapworth, involves the reaction of 2-nitrotoluene with an alkyl nitrite (B80452) (like amyl nitrite or 2-propylnitrite) and a strong base such as sodium ethoxide or methoxide (B1231860).[8]

Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene [8]

-

Preparation of Sodium Methoxide Solution: To a 4 M methanolic solution of sodium methoxide (700 mL), add 500 mL of toluene (B28343).

-

Solvent Exchange: Remove the methanol (B129727) by distillation.

-

Suspension Formation: After cooling, add 300 mL of pentane (B18724) to the resulting suspension.

-

Reaction Mixture: Equip the flask with a condenser cooled to -20 °C. Slowly add a mixture of 2-nitrotoluene (118 mL, 1 mol) and 2-propylnitrite (111 mL, 1 mol) with vigorous stirring, controlling the addition rate to manage the exothermic reaction.

-

Hydrolysis: After the addition is complete, replace the condenser with a distillation head and add 600 mL of 36% HCl dropwise.

-

Workup: Distill the solvent. Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in 2-nitrotoluene.

Another common approach is the Kröhnke reaction, which involves the reaction of 2-nitrobenzyl bromide with pyridine (B92270) to form the pyridinium (B92312) salt, followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis.[9]

Logical Relationship: Synthesis of 2-Nitrobenzaldehyde

Caption: General synthetic routes for 2-nitrobenzaldehyde.

3-Nitrobenzaldehyde

The primary and most direct route to 3-nitrobenzaldehyde is the nitration of benzaldehyde. The electron-withdrawing nature of the aldehyde group deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group to the meta position.[1] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1][2]

Experimental Protocol: Nitration of Benzaldehyde to 3-Nitrobenzaldehyde [1][10]

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool 19 mL of concentrated sulfuric acid in an ice bath. Slowly add 8.7 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.[10]

-

Addition of Benzaldehyde: To the cooled nitrating mixture, slowly add 10.2 mL of freshly distilled benzaldehyde dropwise, maintaining the temperature at or below 15 °C. This addition typically takes about one hour.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight.[1][10]

-

Workup: Pour the reaction mixture onto crushed ice.[1][10] The precipitated crude 3-nitrobenzaldehyde is then collected by filtration and washed with cold water.[1][10]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of toluene and petroleum ether.[10]

Experimental Workflow: Synthesis of 3-Nitrobenzaldehyde via Nitration

Caption: Synthetic pathway for 3-nitrobenzaldehyde via nitration.

4-Nitrobenzaldehyde

Several methods are employed for the synthesis of 4-nitrobenzaldehyde, with the oxidation of 4-nitrotoluene being a historically significant and widely used approach.[5][6]

Method 1: Oxidation of 4-Nitrotoluene

This classic laboratory method involves the oxidation of 4-nitrotoluene using chromium trioxide in acetic anhydride (B1165640). The reaction proceeds through a stable intermediate, 4-nitrobenzylidene diacetate, which is then hydrolyzed under acidic conditions to yield the final aldehyde.[6]

Experimental Protocol: Oxidation of 4-Nitrotoluene [6]

-

Solution Preparation: In a three-necked flask, dissolve 50 g of 4-nitrotoluene in 550 cc of glacial acetic acid and 565 cc of acetic anhydride.

-

Acid Addition: Slowly add 85 cc of concentrated sulfuric acid to the solution with stirring.

-

Cooling: Cool the mixture to 5 °C in an ice-salt bath.

-

Oxidant Addition: Add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10 °C. This addition typically takes 45-60 minutes.

-

Reaction Completion: After the addition is complete, continue stirring for ten minutes.

-

Workup: Pour the reaction mixture into beakers containing ice and water to precipitate the product.

Method 2: Hydrolysis of 4-Nitrobenzal Bromide

This method provides a high yield in a two-step process.[6]

Experimental Protocol: Hydrolysis of 4-Nitrobenzal Bromide [6][11]

-

Reaction Setup: Place 4-nitrobenzal bromide into a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube.

-

Acid Addition: Add eight times the weight of concentrated sulfuric acid to the starting material.

-

Reaction Conditions: Pass a stream of nitrogen through the mixture while applying a vacuum. Heat the mixture to 90-110 °C.

-

Reaction Monitoring: A vigorous evolution of hydrogen bromide gas will be observed. Continue heating for 1-2 hours until the gas evolution ceases and the mixture turns a red-brown color.

-

Workup: Pour the cooled reaction mixture onto crushed ice.

-

Extraction: Extract the precipitated 4-nitrobenzaldehyde several times with ether.

Method 3: Sommelet Reaction

This method avoids the use of harsh oxidizing agents.[6]

Experimental Protocol: Sommelet Reaction [6]

-

Hexamine Solution: Dissolve 11 g of hexamine in 70 ml of chloroform.

-

Chloride Addition: Add 11.4 g of 4-nitrobenzyl chloride to the solution.

-

Salt Formation: Heat the mixture under reflux on a steam bath for four hours to form the hexaminium salt precipitate.

-

Solvent Exchange and Hydrolysis: Rearrange the condenser for distillation and remove approximately 35 ml of chloroform. Add 50 ml of 95% ethanol (B145695) and 50 ml of water. Reflux the mixture for another two hours.

-

Purification: Subject the mixture to steam distillation to collect and purify the 4-nitrobenzaldehyde.

| Parameter | Method 1: Oxidation of 4-Nitrotoluene | Method 2: Hydrolysis of 4-Nitrobenzal Bromide | Method 3: Sommelet Reaction |

| Primary Reagents | 4-Nitrotoluene, CrO₃, Acetic Anhydride, H₂SO₄ | 4-Nitrobenzal bromide, concentrated H₂SO₄ | 4-Nitrobenzyl chloride, Hexamethylenetetramine |

| Overall Yield | ~42–47% (calculated from intermediate steps)[6] | 85%[6][11] | Good to high yields reported |

| Product Purity | High, after recrystallization | High, after distillation or recrystallization | High, after steam distillation |

| Melting Point | 106–106.5°C | 103–106°C | Not specified, but expected to be similar |

| Reaction Temperature | 0–10°C (oxidation), Reflux (hydrolysis) | 90–110°C | Reflux |

| Key Advantages | Utilizes a common starting material | High yield in a two-step process | Avoids harsh oxidizing agents |

| Key Disadvantages | Use of carcinogenic Cr(VI) compounds; moderate yield | Involves handling of corrosive concentrated acid at high temp | Reaction can be sensitive to steric hindrance |

Synthesis of Di- and Tri-substituted Nitrobenzaldehydes

The synthesis of nitrobenzaldehydes with multiple nitro groups presents further synthetic challenges and opportunities.

Dinitrobenzaldehydes

-

2,4-Dinitrobenzaldehyde: This compound was first prepared from 2,4-dinitrotoluene.[12] It has also been synthesized from 2,4-dinitrobenzylaniline through oxidation and subsequent hydrolysis, and by the oxidation of 2,4-dinitrobenzyl alcohol.[12]

-

2,6-Dinitrobenzaldehyde (B1206409): The synthesis of 2,6-dinitrobenzaldehyde is challenging due to the steric hindrance of the two nitro groups flanking the methyl group in the starting material, 2,6-dinitrotoluene (B127279), making direct oxidation difficult.[13] One reported method involves the reaction of 2,6-dinitrotoluene with liquid bromine, but this requires harsh conditions and results in low yields.[13] A more recent approach involves reacting 2,6-dinitrotoluene with difructose anhydride (DFA) to prepare an olefin, which is then directly oxidized with oxygen in the presence of a catalyst.[13]

-

3,5-Dinitrobenzaldehyde (B77469): A method for the synthesis of 3,5-dinitrobenzaldehyde involves the reduction of 3,5-dinitrobenzoyl chloride with lithium aluminum tri-tert-butoxyhydride.[14] This specialized reducing agent is mild enough to not affect the nitro groups.[14]

Trinitrobenzaldehydes

-

2,4,6-Trinitrobenzaldehyde (B1619841): This highly nitrated benzaldehyde is a derivative of 2,4,6-trinitrotoluene (B92697) (TNT).[15] Its synthesis can be achieved from TNT through various transformations of the methyl group, followed by cyclization reactions.[15] For example, TNT can be condensed with N,N-dimethyl-4-nitrosoaniline.[16]

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are invaluable precursors in the synthesis of a wide range of biologically active molecules and functional materials.

-

2-Nitrobenzaldehyde: Beyond its historical role in indigo synthesis, 2-nitrobenzaldehyde is extensively used in modern organic chemistry as a photoremovable protecting group.[1][7] This application is particularly useful in the synthesis of complex molecules where specific functional groups need to be temporarily masked and then unmasked by exposure to light.[1] It is also a key intermediate in the synthesis of generic drugs like Nifedipine.[8]

-

3-Nitrobenzaldehyde: This isomer is a crucial intermediate in the synthesis of dihydropyridine (B1217469) calcium channel blockers, a class of drugs used to treat hypertension and other cardiovascular conditions.[4][17] Examples of such drugs include nitrendipine, nicardipine, nimodipine, and nilvadipine.[4] It is also a precursor to the drug Tipranavir.[17]

-

4-Nitrobenzaldehyde: The para-isomer is utilized in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][6] It serves as a versatile building block for more complex molecules due to the reactivity of both the aldehyde and the nitro group.[1]

-

Di- and Tri-substituted Nitrobenzaldehydes: These compounds are important intermediates in the synthesis of various specialty chemicals and pharmaceuticals. For instance, 2,6-dinitrobenzaldehyde is a key starting material for the synthesis of 9-nitrocamptothecin and 9-aminocamptothecin, which are anticancer agents.[13] 2,4,6-trinitrobenzaldehyde has extensive synthetic potential for the creation of polynitro benzannelated heterocyclic compounds.[15]

Signaling Pathway Involvement (Illustrative Example)

Caption: Role of 3-Nitrobenzaldehyde in drug synthesis.

Quantitative Data Summary

The structural differences between the isomers of nitrobenzaldehyde lead to distinct physical and chemical properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 43 | 152 |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 58.5 | 164 (at 23 mmHg) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106.5 | - |

Conclusion

The discovery and development of synthetic routes to substituted nitrobenzaldehydes have played a pivotal role in the history of organic chemistry. From enabling the industrial production of indigo to providing essential building blocks for modern pharmaceuticals, these compounds continue to be of immense importance to researchers and scientists. The distinct properties and reactivity of each isomer and their more highly substituted counterparts offer a versatile toolkit for synthetic chemists in both academic and industrial settings, ensuring their continued relevance in the development of new materials and medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. 2,4,6-TRINITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 17. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Heterocycles Using 3-Chloro-2-nitrobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of diverse heterocyclic scaffolds, including quinolines, benzodiazepines, and quinoxalines, utilizing 3-Chloro-2-nitrobenzaldehyde as a versatile starting material. The methodologies presented are designed to be robust and adaptable for applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic functionalization of these scaffolds is a cornerstone of modern drug development. 3-Chloro-2-nitrobenzaldehyde is a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. The presence of three reactive sites—the aldehyde, the nitro group, and the chloro substituent—allows for diverse chemical transformations, leading to the construction of complex molecular architectures. This document outlines detailed protocols for the synthesis of quinolines via a domino nitro-reduction/Friedländer annulation, a multi-step synthesis of benzodiazepines, and a one-pot synthesis of quinoxalines.

I. Synthesis of 8-Chloroquinolines via Domino Nitro-Reduction/Friedländer Annulation

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. By employing a domino reaction that combines the in-situ reduction of the nitro group of 3-chloro-2-nitrobenzaldehyde to an amine, followed by a Friedländer condensation with a ketone containing an α-methylene group, substituted 8-chloroquinolines can be synthesized in a one-pot procedure.

Experimental Protocol

Materials:

-

3-Chloro-2-nitrobenzaldehyde

-

Active methylene (B1212753) ketone (e.g., Acetylacetone, Ethyl acetoacetate, Cyclohexanone)

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (B145695) (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

To a stirred solution of 3-chloro-2-nitrobenzaldehyde (1.0 mmol) and the active methylene ketone (1.2 mmol) in a mixture of ethanol and glacial acetic acid (4:1, 10 mL), add iron powder (4.0 mmol).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 8-chloroquinoline (B1195068) derivative.

Data Presentation

| Entry | Active Methylene Ketone | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetylacetone | 1-(8-Chloro-2-methylquinolin-3-yl)ethan-1-one | 5 | 85 |

| 2 | Ethyl acetoacetate | Ethyl 8-chloro-2-methylquinoline-3-carboxylate | 6 | 82 |

| 3 | Cyclohexanone | 9-Chloro-1,2,3,4-tetrahydroacridine | 8 | 75 |

Logical Workflow

II. Multi-step Synthesis of 7-Chloro-1,4-Benzodiazepines

The synthesis of benzodiazepines from 3-chloro-2-nitrobenzaldehyde is a multi-step process that involves the initial formation of a 2-amino-5-chlorobenzophenone (B30270) intermediate, followed by cyclization to the desired benzodiazepine (B76468) scaffold.

Experimental Protocols

Step 1: Oxidation to 3-Chloro-2-nitrobenzoic acid

-

Dissolve 3-chloro-2-nitrobenzaldehyde (10 mmol) in a mixture of acetone (B3395972) (50 mL) and water (20 mL).

-

Slowly add a solution of potassium permanganate (B83412) (15 mmol) in water (50 mL) to the stirred solution at room temperature.

-

Stir the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, quench the reaction by adding a saturated solution of sodium sulfite (B76179) until the purple color disappears.

-

Filter the mixture to remove the manganese dioxide precipitate and wash the solid with hot water.

-

Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 3-chloro-2-nitrobenzoic acid.

Step 2: Synthesis of 3-Chloro-2-nitrobenzoyl chloride

-

To 3-chloro-2-nitrobenzoic acid (10 mmol), add thionyl chloride (20 mmol) and a catalytic amount of dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture at reflux for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chloro-2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 3: Friedel-Crafts Acylation to 2-Benzoyl-4-chloro-1-nitrobenzene

-

To a stirred suspension of anhydrous aluminum chloride (12 mmol) in dry benzene (B151609) (30 mL) at 0 °C, add a solution of 3-chloro-2-nitrobenzoyl chloride (10 mmol) in dry benzene (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield 2-benzoyl-4-chloro-1-nitrobenzene.

Step 4: Reduction to 2-Amino-5-chlorobenzophenone

-

To a solution of 2-benzoyl-4-chloro-1-nitrobenzene (10 mmol) in ethanol (50 mL), add stannous chloride dihydrate (SnCl₂·2H₂O, 40 mmol) and concentrated HCl (10 mL).

-

Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated NaOH solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure and purify by column chromatography to obtain 2-amino-5-chlorobenzophenone.

Step 5: Cyclization to a 7-Chloro-1,4-Benzodiazepine derivative

-

To a solution of 2-amino-5-chlorobenzophenone (5 mmol) in a suitable solvent such as pyridine (B92270) or toluene, add an appropriate reagent for cyclization (e.g., an amino acid derivative or a haloacetyl chloride followed by ammonia).

-

The reaction conditions (temperature and time) will vary depending on the specific benzodiazepine being synthesized.

-

After the reaction is complete, perform an appropriate work-up and purification to isolate the final 7-chloro-1,4-benzodiazepine product.

Data Presentation

| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Oxidation | KMnO₄ | Acetone/H₂O | RT | 4-6 | 85-95 |

| 2 | Acyl Chloride Formation | SOCl₂, DMF (cat.) | Neat | Reflux | 2-3 | >90 (crude) |

| 3 | Friedel-Crafts Acylation | Benzene, AlCl₃ | Benzene | 60-70 | 4-6 | 70-80 |

| 4 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 | 80-90 |

| 5 | Cyclization | Varies | Varies | Varies | Varies | Varies |

Logical Workflow

III. One-Pot Synthesis of 6-Chloroquinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A one-pot synthesis of 6-chloroquinoxalines can be achieved through a domino reaction involving the in-situ reduction of 3-chloro-2-nitrobenzaldehyde to 2-amino-3-chlorobenzaldehyde, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol

Materials:

-

3-Chloro-2-nitrobenzaldehyde

-

1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal)

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask, combine 3-chloro-2-nitrobenzaldehyde (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iron powder (4.0 mmol) in a mixture of ethanol and glacial acetic acid (4:1, 10 mL).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor its progress by TLC. The reaction is generally complete within 3-6 hours.

-

After completion, cool the mixture to room temperature and filter it through a celite pad to remove the iron residues. Rinse the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the desired 6-chloroquinoxaline (B1265817) derivative.

Data Presentation

| Entry | 1,2-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzil | 6-Chloro-2,3-diphenylquinoxaline | 4 | 88 |

| 2 | Glyoxal (40% in H₂O) | 6-Chloroquinoxaline | 3 | 75 |

Logical Workflow

Conclusion